oxoniumylidynesilanide;N'-propylethane-1,2-diamine
Overview
Description
Oxoniumylidynesilanide;N’-propylethane-1,2-diamine is a complex chemical compound that combines the properties of oxoniumylidynesilanide and N’-propylethane-1,2-diamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxoniumylidynesilanide;N’-propylethane-1,2-diamine typically involves the reaction of oxoniumylidynesilanide with N’-propylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran and dichloromethane. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of oxoniumylidynesilanide;N’-propylethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxoniumylidynesilanide;N’-propylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvent, low temperature.
Substitution: Alkyl halides, acyl chlorides; reaction conditionsorganic solvent, mild heating.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of reduced amines and silanes.
Substitution: Formation of substituted amines and silanes.
Scientific Research Applications
Oxoniumylidynesilanide;N’-propylethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of oxoniumylidynesilanide;N’-propylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the diamine moiety can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: Similar in structure but lacks the silane and oxoniumylidynesilanide components.
N,N’-Diethyl-1,2-ethanediamine: Similar diamine structure but different alkyl substituents.
1,2-Diaminocyclohexane: Contains a cyclohexane ring instead of the linear chain.
Uniqueness
Oxoniumylidynesilanide;N’-propylethane-1,2-diamine is unique due to the presence of both oxoniumylidynesilanide and N’-propylethane-1,2-diamine moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
InChI |
InChI=1S/C5H14N2.OSi/c1-2-4-7-5-3-6;1-2/h7H,2-6H2,1H3; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQPGSFAMFLENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN.O=[Si] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584215 | |
Record name | PUBCHEM_16217003 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-01-2 | |
Record name | PUBCHEM_16217003 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-01-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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